molecular formula C12H16BrN B8640712 3-bromo-N-cyclopentyl-N-methylaniline

3-bromo-N-cyclopentyl-N-methylaniline

Cat. No.: B8640712
M. Wt: 254.17 g/mol
InChI Key: OPLMWXOXEVYJLH-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentyl-N-methylaniline is a brominated aromatic amine characterized by a cyclopentyl and methyl group attached to the nitrogen atom of the aniline core. The steric bulk of the cyclopentyl group and the electronic effects of the bromine substituent at the meta position influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-bromo-N-cyclopentyl-N-methylaniline

InChI

InChI=1S/C12H16BrN/c1-14(11-6-2-3-7-11)12-8-4-5-10(13)9-12/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

OPLMWXOXEVYJLH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Substituent Effects
  • Cyclopentyl vs. Methyl/Morpholino Groups: The cyclopentyl group in 3-bromo-N-cyclopentyl-N-methylaniline introduces significant steric hindrance compared to smaller substituents like methyl (e.g., in 3-bromo-4-(methylamino)benzoic acid) or polar groups like morpholino (e.g., 3-bromo-4-(morpholinomethyl)benzoic acid) . This steric bulk may reduce reaction rates in nucleophilic substitutions but enhance stability in catalytic processes. Electronically, the cyclopentyl group is a weak electron donor, whereas substituents like trifluoromethoxy (e.g., 3-bromo-4-(trifluoromethoxy)aniline) are strong electron-withdrawing groups, drastically altering charge distribution and reactivity .
Planarity and Conjugation
  • In N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the amide bridge creates extended π-conjugation, resulting in a near-planar structure (dihedral angle: 8.38°) . By contrast, this compound’s non-conjugated substituents likely disrupt planarity, reducing resonance stabilization and affecting optoelectronic properties.
DFT and Reactivity Descriptors
  • DFT studies on imine-based analogues reveal frontier molecular orbital (FMO) gaps and nucleophilicity indices critical for predicting reactivity . For this compound, the electron-donating cyclopentyl group may lower ionization energy (I) and increase nucleophilicity compared to electron-withdrawing substituents (e.g., trifluoromethoxy).

Physical and Functional Properties

Molecular Weight and Solubility
  • Molecular weights of related compounds range from 272.16 g/mol (N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine) to 346.14 g/mol (3-bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline) . This compound’s molecular weight (~290–310 g/mol) positions it within this range, suggesting moderate solubility in organic solvents.
  • Polar substituents (e.g., carboxamide in ) enhance aqueous solubility, whereas hydrophobic groups like cyclopentyl favor solubility in non-polar media .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Reference
This compound N-cyclopentyl, N-methyl, 3-Br ~290–310 High steric hindrance, moderate nucleophilicity N/A
3-Bromo-4-(trifluoromethoxy)aniline 4-CF₃O, 3-Br 346.14 Strong EWG, low nucleophilicity
N-(3-Bromo-2-methylphenyl)-carboxamide Amide bridge, 3-Br, 2-CH₃ 309.14 Planar structure, H-bonding
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Thiophene, imine 393.09 Suzuki coupling, FMO gap = 3.2 eV
N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine 4-F, cyclopentyl 272.16 Fluorine-enhanced lipophilicity

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